molecular formula C10H20ClNO4 B13509529 Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride

Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride

Cat. No.: B13509529
M. Wt: 253.72 g/mol
InChI Key: ZPZWUUOSXVDZQB-UHFFFAOYSA-N
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Description

Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclooctane ring, introduction of amino and hydroxyl groups, and esterification to form the methyl ester. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield cyclooctanone derivatives, while substitution reactions can produce a variety of functionalized cyclooctane compounds.

Scientific Research Applications

Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets, making it a candidate for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-hydroxycyclooctane-1-carboxylate
  • Methyl 2-amino-6-hydroxycyclooctane-1-carboxylate
  • Methyl 2-amino-5,6-dihydroxycyclohexane-1-carboxylate

Uniqueness

Methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate hydrochloride is unique due to the presence of both amino and hydroxyl groups on a cyclooctane ring, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H20ClNO4

Molecular Weight

253.72 g/mol

IUPAC Name

methyl 2-amino-5,6-dihydroxycyclooctane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO4.ClH/c1-15-10(14)6-2-4-8(12)9(13)5-3-7(6)11;/h6-9,12-13H,2-5,11H2,1H3;1H

InChI Key

ZPZWUUOSXVDZQB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(C(CCC1N)O)O.Cl

Origin of Product

United States

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